![molecular formula C19H16FNO B14759487 (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is a synthetic compound belonging to the indole family Indole derivatives are significant due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction requires aryl hydrazones and involves elevated temperatures and the addition of Brønsted or Lewis acids . The specific conditions for synthesizing this compound would include the use of appropriate starting materials such as 1-ethyl-3-(4-fluorophenyl)indole and prop-2-enal, under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as microwave-assisted synthesis or catalytic processes to enhance yield and efficiency . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions to direct the substitution to the desired position.
Major Products Formed
Oxidation: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propanoic acid.
Reduction: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propan-2-ol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole core.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their inhibitory activity against enzymes like α-glucosidase.
Uniqueness
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is unique due to its specific substitution pattern and the presence of the (E)-prop-2-enal group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H16FNO |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal |
InChI |
InChI=1S/C19H16FNO/c1-2-21-17-7-4-3-6-16(17)19(18(21)8-5-13-22)14-9-11-15(20)12-10-14/h3-13H,2H2,1H3/b8-5+ |
Clave InChI |
FNOMFGNKPGJCPZ-VMPITWQZSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


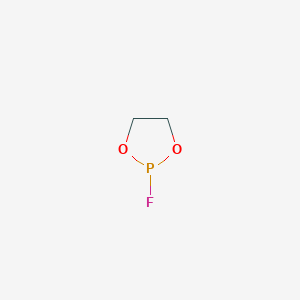
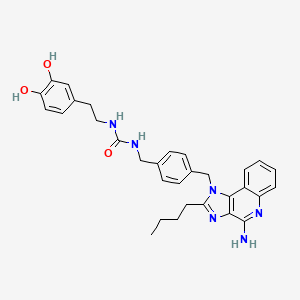


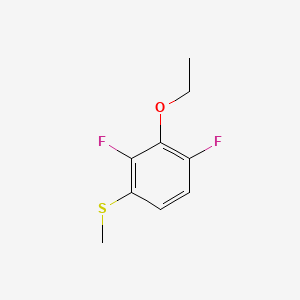

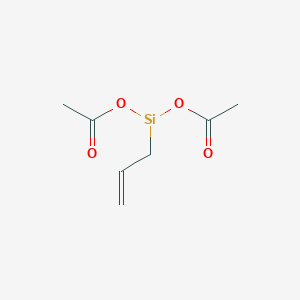
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)

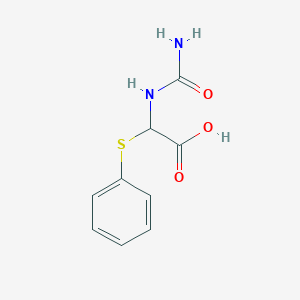
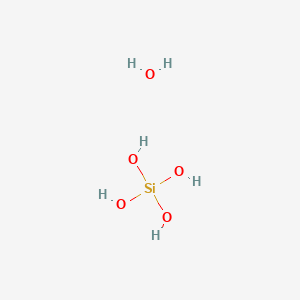
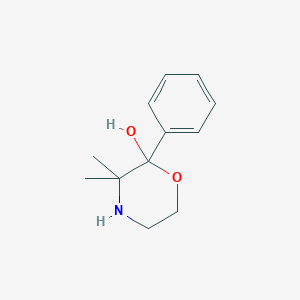
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)

